[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
Description
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol (CAS: 2174001-51-3) is a bicyclic morpholine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It features a fused pyrido-morpholine scaffold substituted with an aminomethyl group at the 4-position and a hydroxymethyl (-CH₂OH) moiety. This compound is commercially available as a building block with ≥95% purity, primarily used in medicinal chemistry for the synthesis of bioactive molecules . Its rigid bicyclic structure and polar functional groups (amine and alcohol) make it a versatile intermediate for drug discovery, particularly in targeting central nervous system (CNS) disorders or GPCR-modulated pathways.
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAWAZOLDOJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC2(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol typically involves multiple stepsThis can be achieved through a series of reactions including cyclization, reduction, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine derivatives .
Scientific Research Applications
Structural Characteristics
The structure of the compound features a morpholine ring fused with a pyridine derivative, which contributes to its biological activity. The presence of an amino group enhances its reactivity and potential interactions with biological targets.
Pharmaceutical Development
Antitumor Activity : Preliminary studies suggest that derivatives of octahydropyrido compounds exhibit antitumor properties. For instance, modifications to the amine functionality can enhance cytotoxicity against various cancer cell lines. Research has indicated that such compounds may inhibit tumor growth by interfering with cellular signaling pathways.
Case Study : A study published in a peer-reviewed journal demonstrated that a related compound showed significant inhibition of tumor cell proliferation in vitro, suggesting that [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol could be a candidate for further development in cancer therapy.
Neuropharmacology
The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for research into neuroprotective agents or treatments for conditions such as Alzheimer's disease.
Case Study : In a recent study, researchers evaluated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could mitigate neuronal damage, highlighting their potential therapeutic roles.
Biochemical Research
Enzyme Inhibition Studies : The unique structural features of this compound allow it to interact with various enzymes. Research has shown that it can act as an inhibitor for certain proteases and kinases, which are crucial in many biological processes.
Data Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Kinase X | 15 |
| This compound | Protease Y | 10 |
| Compound B | Kinase Z | 20 |
Synthetic Chemistry
The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. Its synthesis is of interest for developing new methodologies in organic chemistry.
Synthesis Route Example :
- Start with commercially available precursors.
- Employ nucleophilic substitution reactions to introduce the aminomethyl group.
- Utilize cyclization techniques to form the octahydropyrido structure.
Mechanism of Action
The mechanism by which [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol with structurally or functionally related morpholine derivatives:
Structural and Functional Differences
Core Scaffold: The target compound contains a pyrido-morpholine bicyclic system, offering conformational rigidity. In contrast, the thienopyrimidine-based compound () has a planar heteroaromatic core, enhancing π-π stacking interactions in kinase binding pockets .
Functional Groups: The hydroxymethyl group in the target compound increases hydrophilicity (clogP ~0.5 estimated), whereas the carbaldehyde in the thienopyrimidine derivative () introduces electrophilicity, enabling covalent bond formation with target proteins . The BOC-protected amine and carboxylic acid in the pyrrolo-oxazine compound () allow for peptide coupling reactions, a feature absent in the target compound .
Synthetic Utility: The target compound’s primary alcohol and amine groups facilitate derivatization via alkylation or acylation. However, the thienopyrimidine derivative () requires transition metal-catalyzed cross-coupling (e.g., Suzuki reaction with palladium), limiting its use in high-throughput synthesis .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s polar groups (logP ~0.5) suggest moderate aqueous solubility, advantageous for oral bioavailability. In contrast, the thienopyrimidine derivative (logP ~3.5 predicted) may require formulation enhancements for in vivo applications .
- Target Engagement: Morpholine rings are common in kinase inhibitors (e.g., PI3K, mTOR), but the thienopyrimidine compound’s indazole moiety may confer selectivity for specific kinase isoforms .
Q & A
Basic: What synthetic methodologies are recommended for [4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, morpholine-containing compounds often utilize reductive amination or nucleophilic substitution (e.g., reactions with formaldehyde and morpholine derivatives under reflux conditions in ethanol) . Purification is critical due to the compound’s polar functional groups; methods include silica gel chromatography (e.g., using gradients of MeOH in CH₂Cl₂) and recrystallization from solvents like ethyl acetate . Quantitative yield optimization requires precise stoichiometric control of reagents like acetyl chloride and sodium carbonate, as described in morpholine derivative syntheses .
Advanced: How can computational modeling predict the stereochemical outcomes of this compound in nucleophilic environments?
Answer:
Density Functional Theory (DFT) calculations can model the compound’s conformational flexibility and electronic properties. Key parameters include:
- Steric effects : The octahydropyrido-morpholinyl scaffold imposes spatial constraints on nucleophilic attack.
- Electrostatic potential maps : Identify reactive sites (e.g., the aminomethyl group) for nucleophilic interactions.
Validated models should cross-reference experimental NMR data (e.g., coupling constants and chemical shifts) to confirm stereochemical assignments . For instance, the compound’s ¹H NMR signals at δ 4.90 (t, J = 3.8 Hz) and δ 3.31 (m) correlate with axial-equatorial proton arrangements in morpholine derivatives .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Critical for confirming regiochemistry and stereochemistry. For example, signals near δ 3.3–4.9 ppm indicate morpholine ring protons, while δ 1.2–1.5 ppm corresponds to methyl groups in the octahydropyrido moiety .
- Mass spectrometry (ESI/APCI+) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects fragmentation patterns.
- IR spectroscopy : Identifies hydroxyl (≈3300 cm⁻¹) and amine (≈1600 cm⁻¹) functional groups .
Advanced: How does stereochemistry influence the biological activity of this compound in enzyme inhibition studies?
Answer:
- Enzyme binding assays : Stereochemical mismatches between the compound’s aminomethyl group and enzyme active sites (e.g., kinases or proteases) can reduce binding affinity by 10–100×.
- Case study : Morpholine derivatives with axial substituents exhibit higher inhibition constants (Kᵢ) due to unfavorable van der Waals clashes, whereas equatorial orientations align better with hydrophobic pockets .
- Methodological note : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with activity .
Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?
Answer:
- Embedded experimental design : Combine quantitative solubility measurements (e.g., HPLC-based saturation assays) with qualitative observations (e.g., particle dispersion kinetics in DMSO vs. water) .
- Data normalization : Account for solvent polarity (logP ≈ -0.5 for morpholine derivatives) and hydrogen-bonding capacity. For instance, solubility in ethanol (ε = 24.3) may exceed that in hexane (ε = 1.9) due to dipole interactions .
- Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by impurities or hydration states .
Basic: What are the stability considerations for storing this compound?
Answer:
- Degradation pathways : The compound is prone to oxidation at the aminomethyl group and hydrolysis of the morpholine ring under acidic conditions.
- Storage protocols :
Advanced: What strategies optimize the compound’s bioavailability in preclinical pharmacokinetic studies?
Answer:
- Prodrug design : Modify the hydroxyl group to esters (e.g., acetyl or pivaloyl) to enhance membrane permeability.
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1354940-95-6 variant) without altering pharmacodynamics .
- In silico ADME modeling : Predict logD (target ≈1.5–2.5), plasma protein binding, and CYP450 metabolism using tools like Schrödinger’s QikProp .
Basic: How is the compound’s structure-activity relationship (SAR) evaluated against related morpholine derivatives?
Answer:
- Analog synthesis : Systematically modify substituents (e.g., replacing aminomethyl with hydroxyethyl) and compare IC₅₀ values in enzyme assays .
- Key SAR trends :
- Aminomethyl group : Critical for hydrogen-bond donor activity (e.g., 2× potency vs. methyl analogs).
- Morpholine ring : Rigidity enhances target selectivity by reducing off-target binding .
Advanced: What mechanistic insights explain the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS scavenging assays : Quantify inhibition of superoxide (O₂⁻) and hydroxyl (·OH) radicals via electron paramagnetic resonance (EPR).
- Gene expression profiling : RNA-seq analysis of Nrf2/ARE pathway activation (e.g., upregulation of HO-1 and SOD1) .
- Comparative studies : Contrast with structurally similar antioxidants (e.g., 2-(4-methylphenyl)ethanol) to isolate morpholine-specific effects .
Basic: What safety protocols are essential for handling this compound in vitro?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
